Superior Memory and ACh Release vs. ST101
In a direct head-to-head comparison in olfactory bulbectomized (OBX) mice, a model of learning and memory deficits, acute oral administration of SAK3 (0.5 mg/kg, p.o.) significantly improved memory-related behaviors, whereas the same dose of the predecessor compound ST101 (0.5 mg/kg, p.o.) had no effect [1]. This improvement is mechanistically linked to T-VGCC activation, as co-administration with the T-VGCC blocker NNC 55-0396 completely abolished SAK3's effect [2].
| Evidence Dimension | Cognitive improvement in memory-impaired mouse model |
|---|---|
| Target Compound Data | SAK3 (0.5 mg/kg, p.o.) |
| Comparator Or Baseline | ST101 (0.5 mg/kg, p.o.) |
| Quantified Difference | SAK3 significantly improved memory, while ST101 showed no improvement. |
| Conditions | Acute administration in olfactory bulbectomized (OBX) mice |
Why This Matters
This demonstrates SAK3's superior in vivo efficacy for acute cognitive studies, ensuring that experiments using SAK3 are more likely to yield robust, measurable outcomes compared to its predecessor.
- [1] Fukunaga K, et al. 階層的生物評価系を用いた脳機能改善薬の創製. KAKENHI Project Report. 2015. View Source
- [2] Yabuki Y, et al. Pharmacological properties of SAK3, a novel T-type voltage-gated Ca2+ channel enhancer. Neuropharmacology. 2017;117:1-13. View Source
